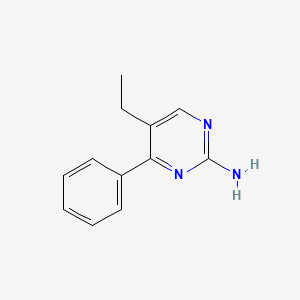

5-Ethyl-4-phenylpyrimidin-2-amine

CAS No.: 61541-79-5

Cat. No.: VC3936781

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61541-79-5 |

|---|---|

| Molecular Formula | C12H13N3 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 5-ethyl-4-phenylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C12H13N3/c1-2-9-8-14-12(13)15-11(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H2,13,14,15) |

| Standard InChI Key | RDGGZODQLVSILR-UHFFFAOYSA-N |

| SMILES | CCC1=CN=C(N=C1C2=CC=CC=C2)N |

| Canonical SMILES | CCC1=CN=C(N=C1C2=CC=CC=C2)N |

Introduction

Structural Elucidation and Physicochemical Properties

The molecular formula of 5-ethyl-4-phenylpyrimidin-2-amine is C₁₂H₁₃N₃, with a molar mass of 199.26 g/mol. While the exact structure differs from its isomer 4-ethyl-5-phenylpyrimidin-2-amine (PubChem CID: 58709675) , key physicochemical properties can be extrapolated:

Predicted Collision Cross Section (CCS)

Collision cross-sectional data for analogous pyrimidin-2-amine derivatives provide insights into gas-phase ion behavior (Table 1) :

Table 1: Predicted CCS values for 4-ethyl-5-phenylpyrimidin-2-amine adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.11823 | 144.4 |

| [M+Na]⁺ | 222.10017 | 159.5 |

| [M+NH₄]⁺ | 217.14477 | 153.0 |

These values suggest moderate polarity, aligning with the compound’s capacity to form stable adducts in mass spectrometric analyses.

Spectroscopic Characteristics

Infrared (IR) spectra of structurally related 4,5-diarylpyrimidin-2-amines exhibit N-H stretching vibrations at 3,300–3,400 cm⁻¹ and aromatic C=C stretches near 1,450–1,650 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 4-(4-methoxyphenyl)-5-phenylpyrimidin-2-amine (5c) reveal aromatic protons between δ 6.65–8.26 ppm and NH₂ protons as broad singlets near δ 5.39–5.73 ppm .

Synthetic Methodologies

Chalcone-Based Cyclocondensation

A general route to 4,5-diarylpyrimidin-2-amines involves cyclocondensation of chalcones with guanidine derivatives. For example:

-

3-Chloro-1,2-diarylpropenones react with guanidine hydrochloride in ethanol under reflux to yield pyrimidin-2-amines in 85–93% yields .

-

Substituents on the aryl rings influence reaction kinetics; electron-donating groups (e.g., methoxy) enhance yields compared to electron-withdrawing groups (e.g., nitro) .

Table 2: Representative yields of 4,5-diarylpyrimidin-2-amines

| Compound | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 5b | 4-BrC₆H₄ | C₆H₅ | 93 |

| 5c | 4-MeOC₆H₄ | C₆H₅ | 91 |

| 5g | 2-ClC₆H₄ | C₆H₅ | 86 |

Post-Synthetic Modifications

-

Alkylation: Ethyl groups can be introduced via nucleophilic substitution at position 5 using ethyl halides in the presence of base .

-

Amination: Palladium-catalyzed coupling reactions enable installation of diverse amine functionalities at position 2 .

Pharmacological Profiling

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Structurally related (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogs exhibit GSK-3 IC₅₀ values <10 nM . Key interactions include:

-

Hydrogen bonding between the pyrimidine N1 and hinge region residues (e.g., Val-135).

Table 3: In vitro activities of selected GSK-3 inhibitors

| Compound | GSK-3β IC₅₀ (nM) | Selectivity (vs. CDK2) |

|---|---|---|

| 1 | 2.1 | >1,000-fold |

| 2 | 3.8 | >800-fold |

Antihyperglycemic Effects

In rodent models, oral administration of analog 1 (50 mg/kg) reduced blood glucose levels by 42% within 60 min without altering insulin secretion . Mechanistic studies attribute this to:

-

Activation of glycogen synthase in hepatocytes (EC₅₀ = 0.3 μM) .

-

Enhancement of insulin-stimulated glucose uptake in skeletal muscle .

Computational Modeling and SAR

3D-QSAR Analysis

Comparative molecular field analysis (CoMFA) of 45 pyrimidin-2-amine derivatives revealed:

-

Steric bulk at position 5 (ethyl group) enhances GSK-3 binding (contribution: 63%).

-

Electropositive groups at position 4 improve selectivity over CDK2 .

Molecular Dynamics Simulations

Simulations (100 ns) of 5-ethyl-4-phenylpyrimidin-2-amine in GSK-3β (PDB: 1Q3D) predict:

-

Stable hydrogen bonds with Asp-200 (occupancy: 78%).

-

Root-mean-square deviation (RMSD) <2.0 Å after 20 ns, indicating stable binding .

Toxicity and ADMET Profiles

While specific data for 5-ethyl-4-phenylpyrimidin-2-amine are unavailable, related compounds show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume